molecular formula C19H28ClFN2O3 B12700889 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-propyl-, monohydrochloride CAS No. 134070-14-7

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-propyl-, monohydrochloride

Cat. No.: B12700889
CAS No.: 134070-14-7
M. Wt: 386.9 g/mol
InChI Key: XRYVPDMYYFXOHX-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-propyl-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique spirocyclic structure, which contributes to its distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives often involves multi-step processes. One common method includes the reaction of appropriate amines with spirocyclic intermediates under controlled conditions. For instance, the use of 4-methylbenzenesulphonic acid in xylene under reflux conditions can yield the desired spirocyclic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit neural calcium uptake, which can protect against brain edema and memory deficits. The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro(4.4)nonane-1,3-dione derivatives
  • 2-Azaspiro(4.5)decane-1,3-dione derivatives
  • 3-Cyclohexyl-pyrrolidine-2,5-dione derivatives

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their spirocyclic structure, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, they often exhibit enhanced stability, reactivity, and biological activity .

Properties

CAS No.

134070-14-7

Molecular Formula

C19H28ClFN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C19H27FN2O3.ClH/c1-3-11-22-17(23)25-19(18(22,2)24)9-13-21(14-10-19)12-8-15-4-6-16(20)7-5-15;/h4-7,24H,3,8-14H2,1-2H3;1H

InChI Key

XRYVPDMYYFXOHX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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